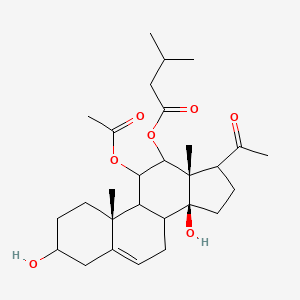
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate typically involves multi-step organic reactions. One common approach is the esterification of the hydroxyl groups with acetic acid and isovaleric acid under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-: Lacks the acetate and isovalerate groups.
14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate: Lacks the isovalerate group.
Uniqueness
The presence of both acetate and isovalerate ester groups in 14beta-Pregn-5-en-20-one, 3beta,11alpha,12beta,14-tetrahydroxy-, 11-acetate 12-isovalerate makes it unique compared to its analogs. These ester groups may enhance its solubility, stability, and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C28H42O7 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
[(10R,13S,14S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19?,20?,21?,23?,24?,25?,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
VZYFPJYRFFDDKS-DIACAIQJSA-N |
Isomerische SMILES |
CC(C)CC(=O)OC1C(C2C(CC=C3[C@@]2(CCC(C3)O)C)[C@@]4([C@]1(C(CC4)C(=O)C)C)O)OC(=O)C |
Kanonische SMILES |
CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
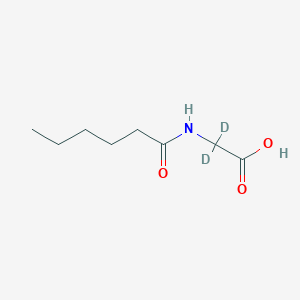

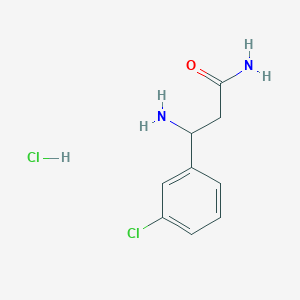
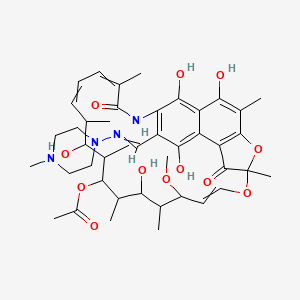
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
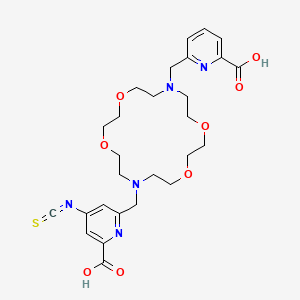
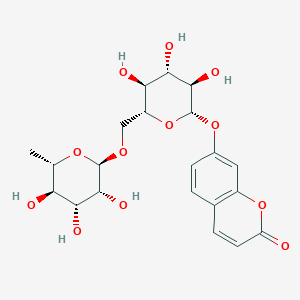
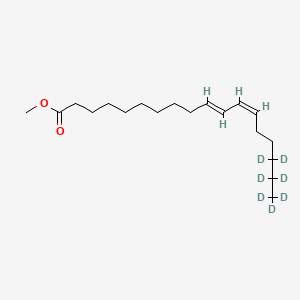
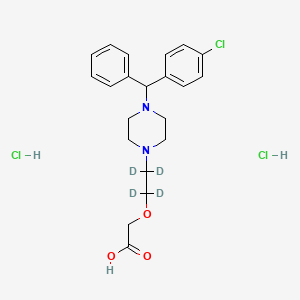

![Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B12432222.png)
